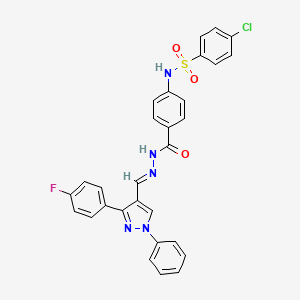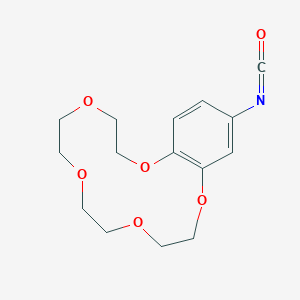![molecular formula C11H8Cl2N2S B12051738 6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a synthetic route might involve the reaction of a 3,4-dichloroaniline derivative with a thioamide, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring system.
Industrial Production:: While specific industrial production methods are proprietary, large-scale synthesis typically involves efficient and cost-effective processes. These methods may include optimized reaction conditions, purification steps, and scalability considerations.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different derivatives, altering the functional groups.
Substitution: Substitution reactions at the chlorophenyl group can modify the compound.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Thionyl chloride (SOCl₂): Used for chlorination reactions.
Hydrazine derivatives: Employed for cyclization reactions.
Base-catalyzed reactions: Facilitate ring closure.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isomers, regioselective products, and functionalized derivatives may result.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Activity: Investigating its effects on cellular processes, receptors, and enzymes.
Drug Discovery: Screening for potential therapeutic applications.
Materials Science: Potential use in materials, such as polymers or coatings.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare this compound with related heterocyclic structures
Eigenschaften
Molekularformel |
C11H8Cl2N2S |
|---|---|
Molekulargewicht |
271.2 g/mol |
IUPAC-Name |
6-(3,4-dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8Cl2N2S/c12-8-2-1-7(5-9(8)13)10-6-15-3-4-16-11(15)14-10/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
WRGIKFVJYQFCBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC2=NC(=CN21)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)
![trisodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;hydrate](/img/structure/B12051665.png)


![Ethyl 4'-amino-3'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12051686.png)


![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)


![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)


![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)
